molecular formula C9H12N4S2 B11958285 1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)- CAS No. 79010-44-9

1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)-

Cat. No.: B11958285
CAS No.: 79010-44-9
M. Wt: 240.4 g/mol
InChI Key: XLYVHDFPBSASOQ-UHFFFAOYSA-N
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Description

1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)- is a chemical compound with the molecular formula C9H12N4S2 and a molecular weight of 240.351 g/mol . This compound is known for its unique structure, which includes a hydrazine backbone with two thiourea groups and a 4-methylphenyl substituent. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, amines, and substituted thioureas. These products have diverse applications in various fields of research .

Scientific Research Applications

1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. It may also interfere with cellular pathways by modulating enzyme activity or signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Hydrazinedicarbothioamide, N-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

79010-44-9

Molecular Formula

C9H12N4S2

Molecular Weight

240.4 g/mol

IUPAC Name

1-(carbamothioylamino)-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C9H12N4S2/c1-6-2-4-7(5-3-6)11-9(15)13-12-8(10)14/h2-5H,1H3,(H3,10,12,14)(H2,11,13,15)

InChI Key

XLYVHDFPBSASOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=S)N

Origin of Product

United States

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